![molecular formula C20H21FN2O3S2 B2421613 3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 893349-29-6](/img/structure/B2421613.png)

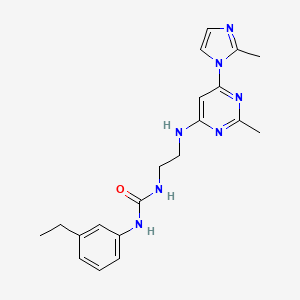

3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups. Sulfonamides are known for their use in antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with an amine. The 3-fluoro-4-methoxyphenyl and 4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl groups would likely be introduced in earlier steps, possibly through a series of coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group, a 3-fluoro-4-methoxyphenyl group, and a 4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl group. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Scientific Research Applications

- Targeted Kinase Inhibition : The compound may serve as a kinase inhibitor due to its structural features. Researchers could explore its potential in inhibiting specific kinases involved in disease pathways .

- RET Inhibition : In vitro studies have shown that this compound selectively inhibits RET (rearranged during transfection) kinase, which is implicated in certain cancers. It could be investigated further as a potential anticancer agent .

- Suzuki Coupling Reactions : The compound’s boronic acid moiety makes it suitable for Suzuki coupling reactions. Researchers can use it to synthesize complex organic molecules .

- Rhodium-Catalyzed Cyanation : The compound may participate in rhodium-catalyzed cyanation reactions, leading to valuable intermediates in organic synthesis .

- Microtubule Inhibition : By modifying the thiazole ring, derivatives of this compound could be explored for their effects on microtubule dynamics, potentially leading to novel antitumor agents .

- 17ß-Hydroxysteroid Dehydrogenase Type 2 (17ß-HSD2) Inhibitors : Researchers could investigate the compound’s potential as an inhibitor of 17ß-HSD2, an enzyme involved in steroid metabolism .

- Safety and Toxicity Studies : Understanding the safety profile of this compound is crucial. Researchers can explore its effects on various cell lines and animal models to assess potential toxicity .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Antitumor and Anticancer Research

Chemical Biology and Enzyme Studies

Pharmacology and Toxicology

Materials Science and Nanotechnology

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S2/c1-13-4-6-15(7-5-13)20-23-14(2)19(27-20)10-11-22-28(24,25)16-8-9-18(26-3)17(21)12-16/h4-9,12,22H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZELHHKWEMSXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxybenzyl)-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2421530.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)

![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2421537.png)

![Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2421541.png)

amine](/img/structure/B2421543.png)

![4-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2421547.png)

![3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B2421552.png)